Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate
Description
Significance and Context in Contemporary Organic Synthesis
In the landscape of contemporary organic synthesis, the ability to construct complex molecular architectures efficiently and selectively is paramount. Substituted 5-oxovalerate esters serve as versatile building blocks, providing a scaffold that can be elaborated into a variety of target structures. The presence of both an electrophilic ketone and an ester group that can be hydrolyzed or transformed allows for sequential and orthogonal chemical modifications. This dual reactivity is particularly valuable in the synthesis of heterocyclic compounds and in the construction of carbon skeletons through carbon-carbon bond-forming reactions.
The introduction of specific substituents, such as the 2,4-difluorophenyl group in the case of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, can significantly influence the reactivity and properties of the molecule. Fluorinated organic compounds, in particular, have gained immense importance in medicinal chemistry and materials science. The high electronegativity and unique steric profile of fluorine atoms can alter the electronic properties of a molecule, enhance its metabolic stability, and improve its binding affinity to biological targets. Therefore, substituted 5-oxovalerate esters bearing fluorinated aryl groups are of considerable interest for the development of novel pharmaceuticals and functional materials.
Overview of the Chemical Class of Oxovalerate Esters
Oxovalerate esters, generically referred to as ketovalerates, are characterized by a five-carbon chain containing both a ketone and an ester functional group. The position of the ketone group along the carbon chain defines the specific isomer (e.g., 2-oxo, 3-oxo, 4-oxo, or 5-oxo). 5-Oxovalerate esters, the focus of this article, have the ketone functionality at the terminal carbon of the valerate (B167501) chain, adjacent to the substituent.
The general structure of a 5-oxovalerate ester allows for a variety of synthetic manipulations. The ketone can undergo nucleophilic addition, reduction to an alcohol, or be used in condensation reactions. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility makes them key intermediates in the synthesis of a wide array of organic compounds.
A common and powerful method for the synthesis of 5-aryl-5-oxovalerate esters is the Friedel-Crafts acylation. sigmaaldrich.comrsc.orgnih.govorganic-chemistry.org This reaction involves the acylation of an aromatic ring with a derivative of glutaric anhydride (B1165640) or a related five-carbon acylating agent in the presence of a Lewis acid catalyst. sigmaaldrich.comrsc.orgnih.govorganic-chemistry.org This approach allows for the direct introduction of the 5-oxovalerate side chain onto a substituted aromatic ring, providing a convergent route to a diverse range of derivatives.
Table 1: General Properties of Oxovalerate Esters
| Property | Description |
| Functional Groups | Ketone, Ester |
| General Formula | R-CO-(CH₂)₃-COOR' |
| Key Reactions | Nucleophilic addition at the ketone, Ester hydrolysis, Reduction of ketone and/or ester |
| Synthetic Utility | Building blocks for heterocycles, pharmaceuticals, and complex organic molecules |
The reactivity of oxovalerate esters can be fine-tuned by the nature of the "R" and "R'" groups. In the case of this compound, the ethyl group (R') is a common choice for the ester, while the 2,4-difluorophenyl group (R) introduces specific electronic and steric effects that are crucial for its intended applications.
The study of such substituted esters provides valuable insights into the interplay of functional groups and the influence of aromatic substituents on reaction outcomes, contributing to the broader field of physical organic chemistry and synthetic methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQHIKZELWYFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645617 | |
| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-08-7 | |
| Record name | Ethyl 2,4-difluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 5 2,4 Difluorophenyl 5 Oxovalerate
Retrosynthetic Analysis and Key Disconnections of the Molecular Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, two primary disconnections are most logical:
C-O Ester Bond Disconnection: The most apparent disconnection is at the ethyl ester group. This simplifies the target molecule to 5-(2,4-difluorophenyl)-5-oxopentanoic acid and ethanol (B145695). This suggests that a final esterification step could be a viable part of the synthetic strategy.
Aryl C-C Bond Disconnection: The carbon-carbon bond between the carbonyl group and the difluorophenyl ring is another key disconnection point. This bond is typically formed via an electrophilic aromatic substitution, such as a Friedel-Crafts acylation. This disconnection leads to two synthons: a (2,4-difluorophenyl)acylium cation (electrophile) and a 5-ethoxy-5-oxopentanoyl anion (nucleophile), or more practically, 1,3-difluorobenzene (B1663923) and an electrophilic five-carbon chain derivative like glutaric anhydride (B1165640) or its monoester chloride.
These disconnections suggest a primary synthetic pathway involving the acylation of 1,3-difluorobenzene with a glutaric acid derivative, followed by or preceded by the esterification of the carboxylic acid moiety.
Classical Synthetic Routes and Adaptations for 5-Oxovalerate Architectures
Several classical organic reactions can be adapted to synthesize the 5-oxovalerate structure of the target compound.
Esterification Reactions for the Valerate (B167501) Moiety
The formation of the ethyl ester is a crucial step. If the synthesis begins with the formation of 5-(2,4-difluorophenyl)-5-oxopentanoic acid, a subsequent esterification is required. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess ethanol helps to drive the reaction towards the formation of the ester product.
Table 1: Typical Conditions for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 5-(2,4-difluorophenyl)-5-oxopentanoic acid, Ethanol (excess) | Substrate and esterifying agent |
| Catalyst | Concentrated H₂SO₄ or HCl | Protonates the carbonyl oxygen, activating it for nucleophilic attack |
| Temperature | Reflux | Increases reaction rate |
| Reaction Time | Several hours | Allows the reaction to reach equilibrium |
Friedel-Crafts Acylation for Aromatic Ketone Formation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct method for forming the C-C bond between the aromatic ring and the keto-valerate backbone. nih.govorganic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. nih.gov For the synthesis of this compound, the reaction would involve treating 1,3-difluorobenzene with a derivative of glutaric acid.
A common approach is the reaction of 1,3-difluorobenzene with glutaric anhydride. This reaction typically yields 5-(2,4-difluorophenyl)-5-oxopentanoic acid, which would then require esterification as described previously. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org The fluorine atoms on the benzene (B151609) ring are deactivating, but they are ortho, para-directing, leading to the desired substitution pattern.
Alternatively, to form the ester in a more direct fashion, ethyl 5-chloro-5-oxovalerate (the mono-ester, mono-acyl chloride of glutaric acid) could be used as the acylating agent. This approach combines the acylation and ester formation into fewer steps.
Table 2: Catalysts and Conditions for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Acylating Agent | Solvent | Typical Temperature |
|---|---|---|---|
| AlCl₃ (Aluminum chloride) | Glutaric anhydride | Dichloromethane, 1,2-dichloroethane | 0 °C to room temperature |
| FeCl₃ (Ferric chloride) | Glutaric anhydride | Nitromethane | Room temperature |
| Sc(OTf)₃ (Scandium triflate) | Ethyl 5-chloro-5-oxovalerate | Nitromethane | Room temperature to 50 °C |
| HFIP (Hexafluoro-2-propanol) | Ethyl 5-chloro-5-oxovalerate | HFIP (as solvent) | Room temperature |
Carbonyl Condensation Reactions (e.g., Claisen, Dieckmann)
Carbonyl condensation reactions are fundamental in C-C bond formation but are less direct for synthesizing a γ-keto ester like the target molecule.
Claisen Condensation: This reaction occurs between two ester molecules in the presence of a strong base to form a β-keto ester. jove.comwikipedia.orgnumberanalytics.com A "crossed" Claisen condensation, involving two different esters, could theoretically be envisioned. organic-chemistry.orglibretexts.org However, constructing the γ-keto functionality of the target molecule via this method would be complex and inefficient compared to the Friedel-Crafts approach.
Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters. numberanalytics.commychemblog.commasterorganicchemistry.comlibretexts.org It is particularly effective for forming 5- and 6-membered rings. masterorganicchemistry.comlibretexts.org This reaction is not directly applicable to the synthesis of the acyclic target molecule but is a key strategy in the broader context of keto-ester synthesis.
While these condensation reactions are powerful tools, they are not the preferred route for the synthesis of this compound due to the γ-position of the ketone.
Multi-step Linear Syntheses and Convergent Strategies
The synthesis of the target compound can be approached through either a linear or a convergent strategy.
Halogen-Metal Exchange and Subsequent Electrophilic Quenching
An alternative to Friedel-Crafts acylation for forming the aryl-ketone bond is through the use of organometallic reagents. This strategy typically involves a halogen-metal exchange reaction. wikipedia.org
The synthesis could begin with a halogenated difluorobenzene, such as 1-bromo-2,4-difluorobenzene. This starting material can be treated with a strong organometallic base, such as n-butyllithium, at low temperatures to undergo a halogen-metal exchange, forming (2,4-difluorophenyl)lithium. wikipedia.orgnih.gov This highly reactive organolithium species is a powerful nucleophile.
This nucleophile can then be "quenched" by reacting it with a suitable electrophile containing the five-carbon ester chain. An appropriate electrophile could be glutaric anhydride, which upon reaction and acidic workup would yield the keto-acid, requiring a final esterification step. Alternatively, direct reaction with an electrophile like ethyl 5-chloro-5-oxovalerate could potentially form the target molecule in a single coupling step. This method avoids the use of strong Lewis acids and can be advantageous for substrates with sensitive functional groups.
Modern Catalytic Approaches for Carbon-Carbon Bond Formation
The construction of the carbon-carbon bond between the 2,4-difluorophenyl ring and the valerate chain is a critical step in the synthesis of this compound. Modern catalytic methods offer efficient and selective ways to achieve this transformation.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of aryl-alkyl bonds. One potential route to this compound involves the coupling of a 2,4-difluorophenyl organometallic species with a suitable electrophilic partner derived from the ethyl valerate backbone. For instance, a Negishi-type coupling could be employed, reacting an organozinc derivative of 1,3-difluorobenzene with an acyl chloride, such as ethyl 4-(chloroformyl)butanoate.
Another viable cross-coupling strategy is the Suzuki-Miyaura coupling. This would involve the reaction of 2,4-difluorophenylboronic acid with an appropriate ethyl valerate derivative bearing a leaving group. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. While direct examples for this specific synthesis are scarce, related cross-coupling reactions for the synthesis of aryl ketones are well-documented.
Aryl titanium reagents have also been utilized in palladium-catalyzed site-selective arylation of dihalobenzoates, which could be adapted for the synthesis of the target compound. fluorine1.ru
Table 1: Examples of Cross-Coupling Reactions for the Synthesis of Aryl Ketones This table presents data from analogous reactions, not the direct synthesis of this compound.
| Aryl Source | Electrophile | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Arylzinc reagent | Ethyl bromodifluoroacetate | Cobalt complex | --- | --- | THF | Moderate to good |
| ortho-Substituted triarylindium | Aryl halide | Palladium complex | --- | --- | --- | High |
Enantioselective Catalysis (if applicable for chiral derivatives)
While this compound itself is not chiral, the principles of enantioselective catalysis would be applicable to the synthesis of its chiral derivatives, for instance, those with substituents on the valerate chain. Asymmetric hydrogenation or the use of chiral catalysts in carbon-carbon bond-forming reactions could lead to the synthesis of enantiomerically enriched products.
For example, rhodium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center. Similarly, enantioconvergent arylation reactions of racemic α-keto esters using chiral rhodium complexes have been developed to produce β-stereogenic tertiary aryl glycolate (B3277807) derivatives with high diastereoselectivity and enantioselectivity. core.ac.uk Although not directly applicable to the target molecule, these methods highlight the potential for synthesizing chiral analogues.
Green Chemistry Principles and Sustainable Synthesis Considerations
The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One of the most common methods for synthesizing aryl ketones is the Friedel-Crafts acylation. A potential green approach to the synthesis of this compound could involve the Friedel-Crafts acylation of 1,3-difluorobenzene with a derivative of glutaric acid, such as glutaric anhydride or ethyl 5-chloro-5-oxovalerate. Traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive waste. sigmaaldrich.comrsc.org
Modern, greener alternatives focus on using catalytic amounts of more environmentally benign catalysts. For instance, trifluoromethanesulfonic acid and rare earth triflates have been used as efficient and reusable catalysts for the Friedel-Crafts acylation of fluorobenzene. sioc-journal.cn The use of solvent-free reaction conditions or greener solvents like ionic liquids can also contribute to a more sustainable process. beilstein-journals.org
Biocatalysis offers another green alternative. For example, the reduction of keto esters can be achieved using baker's yeast (Saccharomyces cerevisiae), either free or immobilized, which operates under mild conditions and can lead to optically active hydroxy esters. sphinxsai.com While this applies to the reduction of the ketone, it showcases the potential of biocatalysis in the synthesis of related compounds.
Table 2: Comparison of Catalysts for Friedel-Crafts Acylation This table presents data from analogous reactions, not the direct synthesis of this compound.
| Catalyst System | Substrates | Solvent | Key Advantage |
| Trifluoromethanesulfonic acid and Rare Earth Triflates | Fluorobenzene, Benzoyl chloride | Solvent-free | Reduced amount of acid catalyst, reusability. sioc-journal.cn |
| Iron(III) chloride hexahydrate | Benzene derivatives, Anhydrides | Tunable aryl alkyl ionic liquids (TAAILs) | Robust, tolerates various substrates under air. beilstein-journals.org |
| Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid | Arenes, Acylating agents | --- | Easy-to-handle solid superacid catalyst. sigmaaldrich.com |
Chemical Reactivity and Transformation Pathways of Ethyl 5 2,4 Difluorophenyl 5 Oxovalerate
Reactivity of the Ester Functionality
The ethyl ester group is a classic carboxylic acid derivative and participates in a variety of nucleophilic acyl substitution reactions.
Hydrolysis (Acidic, Basic, Enzymatic Conditions)
Hydrolysis of the ester moiety cleaves the ester linkage to yield the corresponding carboxylic acid, 5-(2,4-difluorophenyl)-5-oxovaleric acid, and ethanol (B145695). This transformation can be achieved under acidic, basic, or enzymatic conditions. numberanalytics.com
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack by water. numberanalytics.com This process is reversible and typically requires heat to proceed to completion.
Base-Catalyzed Hydrolysis (Saponification) : Using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in an irreversible hydrolysis. asianpubs.org The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol. asianpubs.org Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.
Enzymatic Hydrolysis : Lipases are enzymes capable of catalyzing the hydrolysis of esters under mild conditions. rsc.org For instance, Candida antarctica lipase (B570770) B (CALB) is known to mediate such transformations, offering high selectivity and avoiding the harsh conditions of chemical methods. nih.gov
Table 1: Hydrolysis of Ethyl 5-(2,4-Difluorophenyl)-5-oxovalerate
| Condition | Reagents | Product |
|---|---|---|
| Acidic | H₂O, H⁺ (cat.) | 5-(2,4-Difluorophenyl)-5-oxovaleric acid + Ethanol |
| Basic | 1. NaOH or KOH, H₂O 2. H₃O⁺ | 5-(2,4-Difluorophenyl)-5-oxovaleric acid + Ethanol |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.gov This reaction is an equilibrium process that can be driven to completion by using a large excess of the new alcohol or by removing the alcohol byproduct (ethanol in this case). libretexts.org The reaction can be catalyzed by either acids or bases. rsc.org
Given that this compound is a γ-ketoester, the selective transesterification over the ketone group is generally feasible. rsc.org Various catalysts, including boron-based catalysts (e.g., boric acid, boron trifluoride diethyl etherate), amines, and lipases, have been effectively used for the transesterification of ketoesters. rsc.orgbohrium.com
Table 2: Transesterification of this compound
| Catalyst Type | Reagents | Example Product |
|---|---|---|
| Acid Catalyst | Methanol (CH₃OH), H⁺ | Mthis compound |
| Base Catalyst | Benzyl (B1604629) alcohol (BnOH), NaOBn | Benzyl 5-(2,4-difluorophenyl)-5-oxovalerate |
Reduction to Alcohols and Ethers
The ester functional group can be reduced to a primary alcohol. This transformation requires powerful reducing agents.
Reduction to Alcohols : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. harvard.edulibretexts.org In this case, the reaction would yield 5-(2,4-difluorophenyl)pentane-1,5-diol, as LiAlH₄ will also reduce the ketone functionality. libretexts.org The reaction proceeds via an aldehyde intermediate which is immediately further reduced. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.orgreddit.com
Reduction to Ethers : The direct reduction of esters to ethers is a more challenging transformation, as it typically yields alcohols. arkat-usa.org However, recent methodologies have been developed that allow for this conversion under specific conditions. One such method involves the use of a silane (B1218182) reducing agent (e.g., Et₃SiH) in the presence of a Lewis acid catalyst like indium(III) bromide (InBr₃). organic-chemistry.org Another reported system uses ammonia (B1221849) borane (B79455) (BH₃-NH₃) mediated by titanium tetrachloride (TiCl₄) for the selective deoxygenation of esters to ethers. organic-chemistry.orgyoutube.com This would convert the ethyl ester to the corresponding ethyl ether.
Table 3: Reduction of the Ester Functionality
| Transformation | Reagents | Product(s) | Notes |
|---|---|---|---|
| Alcohol Formation | LiAlH₄, then H₃O⁺ | 5-(2,4-Difluorophenyl)pentane-1,5-diol | Ketone is also reduced. harvard.edu |
| Ether Formation | Et₃SiH, InBr₃ (cat.) | 1-Ethoxy-5-(2,4-difluorophenyl)-5-oxopentane | Ketone may also be affected. organic-chemistry.org |
Reaction with Organometallic Reagents and Amines
Reaction with Organometallic Reagents : Esters react with an excess of strong organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to produce tertiary alcohols. quimicaorganica.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition. The first equivalent of the organometallic reagent adds to the ester carbonyl to form a ketone intermediate. quimicaorganica.orgmasterorganicchemistry.com This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to form the tertiary alcohol after acidic workup. quimicaorganica.orgyoutube.com It is generally not possible to isolate the ketone intermediate. youtube.com
Reaction with Amines (Aminolysis) : Esters can react with ammonia or primary/secondary amines to form amides. libretexts.org This reaction, known as aminolysis, typically requires heat or catalysis. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol. Biocatalytic methods, for instance using lipases, can also facilitate the ammonolysis of esters under milder conditions. nih.gov
Table 4: Reactions of the Ester with Organometallics and Amines
| Reaction Type | Reagents | Product |
|---|---|---|
| Grignard Reaction | 1. 2 equiv. CH₃MgBr 2. H₃O⁺ | 6-(2,4-Difluorophenyl)-6-hydroxyheptan-2-one |
Reactivity of the Ketone Functionality
The ketone group in this compound is an activated electrophilic site due to the adjacent electron-withdrawing difluorophenyl ring. It readily undergoes nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)
Nucleophilic addition to the ketone carbonyl is a primary transformation pathway. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com
Hydride Reductions : The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using mild reducing agents. Sodium borohydride (NaBH₄) is a highly effective reagent for this purpose, as it readily reduces aldehydes and ketones but is generally unreactive towards esters. libretexts.orgreddit.comacs.org This chemoselective reduction would yield Ethyl 5-(2,4-difluorophenyl)-5-hydroxypentanoate. Stronger reducing agents like LiAlH₄ would reduce both the ketone and the ester, leading to the diol as mentioned previously. harvard.edulibretexts.org
Organometallic Additions : Ketones react with Grignard or organolithium reagents to form tertiary alcohols upon acidic workup. organic-chemistry.orgmasterorganicchemistry.com In the context of a ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. youtube.comyoutube.com Therefore, by using controlled conditions, such as low temperatures and a single equivalent of the organometallic reagent, it is possible to achieve selective addition to the ketone. youtube.com For example, reaction with one equivalent of methylmagnesium bromide would preferentially yield Ethyl 5-(2,4-difluorophenyl)-5-hydroxy-5-methylpentanoate.
Table 5: Nucleophilic Addition to the Ketone Functionality
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Hydride Reduction | NaBH₄, CH₃OH | Ethyl 5-(2,4-difluorophenyl)-5-hydroxypentanoate | Chemoselective for the ketone. reddit.com |
| Hydride Reduction | LiAlH₄, then H₃O⁺ | 5-(2,4-Difluorophenyl)pentane-1,5-diol | Reduces both ketone and ester. harvard.edu |
Reductive Deoxygenation Strategies (e.g., Clemmensen, Wolff-Kishner)
The ketone carbonyl group in this compound can be completely reduced to a methylene (B1212753) group (–CH₂–) through reductive deoxygenation methods. The two classical named reactions for this transformation are the Clemmensen and Wolff-Kishner reductions, which operate under strongly acidic and basic conditions, respectively.
The Clemmensen reduction employs a zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is particularly effective for reducing aryl-alkyl ketones that are stable in strong acid. Applying these conditions to this compound would convert the C5-keto group into a methylene group, yielding Ethyl 5-(2,4-difluorophenyl)pentanoate. The ester functional group is generally stable under these acidic conditions.
Conversely, the Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by decomposition of the hydrazone at high temperatures under strongly basic conditions (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene (B1197577) glycol. This sequence also replaces the carbonyl oxygen with two hydrogen atoms. While effective for deoxygenation, the strongly basic conditions of the Wolff-Kishner reduction pose a significant risk of hydrolyzing the ethyl ester moiety to a carboxylate salt, which would require an acidic workup to yield the corresponding carboxylic acid. A modification developed by Huang-Minlon, which involves carrying out the reaction in a high-boiling solvent and distilling off water, can improve yields.
Table 1: Comparison of Reductive Deoxygenation Strategies
| Reaction | Reagents & Conditions | Expected Product | Potential Side Reactions |
|---|---|---|---|
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Ethyl 5-(2,4-difluorophenyl)pentanoate | Generally none for the ester group |
| Wolff-Kishner Reduction | 1. NH₂NH₂, heat 2. KOH or KOtBu, high-boiling solvent, heat | 5-(2,4-Difluorophenyl)pentanoic acid (after workup) | Hydrolysis of the ethyl ester |
Carbonyl Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)
The carbonyl group and the α-protons of the valerate (B167501) chain allow this compound to participate in various condensation reactions, which are fundamental for carbon-carbon bond formation.
The Aldol condensation involves the reaction of an enolate with a carbonyl compound. In this case, the ketone carbonyl of this compound can act as the electrophile, reacting with an enolate derived from another ketone or aldehyde. Alternatively, an enolate can be generated from this compound itself by deprotonating the C4 position. This enolate can then react with an aldehyde (like benzaldehyde) in a mixed aldol reaction, known as the Claisen-Schmidt condensation, to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone.
The Knoevenagel condensation is a related reaction where a ketone reacts with an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, ethyl cyanoacetate). Catalyzed by a weak base (such as an amine or its salt), the active methylene compound forms a carbanion that attacks the ketone carbonyl of this compound. The resulting adduct typically undergoes dehydration to produce a stable, conjugated product.
Table 2: Potential Carbonyl Condensation Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Potential Product (Post-Dehydration) |
|---|---|---|---|
| Claisen-Schmidt | This compound + Benzaldehyde | NaOH or KOH, EtOH | Ethyl 4-benzylidene-5-(2,4-difluorophenyl)-5-oxovalerate |
| Knoevenagel | This compound + Malononitrile (CH₂(CN)₂) | Piperidine or other amine base, heat | Ethyl 4-(dicyanomethylene)-5-(2,4-difluorophenyl)-5-oxovalerate |
Enolization and Enolate Chemistry (e.g., α-Alkylation, α-Acylation)
The protons on the carbon atom alpha to the ketone (the C4 position) are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a powerful nucleophile and serves as a key intermediate for forming new carbon-carbon bonds at the α-position.
To achieve selective and complete enolate formation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is typically used at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). Once formed, the enolate can react with various electrophiles.
α-Alkylation: The treatment of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of a new C-C bond at the C4 position through an S_N2 reaction. This introduces an alkyl group adjacent to the ketone. The choice of the alkylating agent is crucial, as primary and allylic/benzylic halides give the best results, while secondary halides are less reactive and tertiary halides tend to undergo elimination.
α-Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides (e.g., acetyl chloride). This reaction introduces an acyl group at the C4 position, resulting in the formation of a β-dicarbonyl compound. These products are versatile synthetic intermediates themselves.
Table 3: Representative α-Functionalization Reactions via Enolate Intermediate
| Reaction | Base/Conditions | Electrophile | Product |
|---|---|---|---|
| α-Alkylation | 1. LDA, THF, -78 °C | Methyl Iodide (CH₃I) | Ethyl 4-methyl-5-(2,4-difluorophenyl)-5-oxovalerate |
| α-Acylation | 1. LDA, THF, -78 °C | Acetyl Chloride (CH₃COCl) | Ethyl 4-acetyl-5-(2,4-difluorophenyl)-5-oxovalerate |
Oxidation Reactions
Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, under specific conditions, the ketone moiety in this compound can be oxidized.
A significant reaction for aryl-alkyl ketones is the Baeyer-Villiger oxidation . numberanalytics.com This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.org The reaction inserts an oxygen atom into a C-C bond adjacent to the carbonyl group, converting the ketone into an ester. wikipedia.org The regioselectivity of the insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than primary alkyl groups. organic-chemistry.org Therefore, in the Baeyer-Villiger oxidation of this compound, the 2,4-difluorophenyl group would preferentially migrate, leading to the formation of 4-(ethoxycarbonyl)butyl 2,4-difluorobenzoate.
Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to the cleavage of carbon-carbon bonds under harsh conditions, which is typically a destructive and less synthetically useful pathway for this molecule. chemguide.co.uk
Reactivity of the 2,4-Difluorophenyl Moiety
The aromatic ring of the molecule possesses distinct reactivity patterns governed by its substituents. The two fluorine atoms and the acyl group are all electron-withdrawing, which significantly influences both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (Deactivated Ring Considerations)
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. However, the 2,4-difluorophenyl ring in this molecule is strongly deactivated towards electrophilic attack. This deactivation arises from the potent electron-withdrawing inductive effects of the two fluorine atoms and the acyl group.
Nucleophilic Aromatic Substitution (Fluorine Activation)
In contrast to its deactivation towards electrophiles, the aromatic ring is highly activated for nucleophilic aromatic substitution (NAS) . This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a potential leaving group.
In this compound, the acyl group is a powerful electron-withdrawing substituent. It is positioned ortho to the fluorine at C2 and para to the fluorine at C4. Both fluorine atoms are therefore activated as leaving groups for nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), amines, or thiolates, can displace one or both of the fluorine atoms. The relative reactivity of the C2 versus the C4 fluorine depends on a combination of electronic and steric factors, though the para position is often more susceptible to attack.
Table 4: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Conditions | Potential Product(s) |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Methanol, heat | Ethyl 5-(2-fluoro-4-methoxyphenyl)-5-oxovalerate and/or Ethyl 5-(4-fluoro-2-methoxyphenyl)-5-oxovalerate |
| Ammonia (NH₃) | Heat, pressure | Ethyl 5-(2-amino-4-fluorophenyl)-5-oxovalerate and/or Ethyl 5-(4-amino-2-fluorophenyl)-5-oxovalerate |
| Dimethylamine ((CH₃)₂NH) | Solvent, heat | Ethyl 5-(4-fluoro-2-(dimethylamino)phenyl)-5-oxovalerate and/or Ethyl 5-(2-fluoro-4-(dimethylamino)phenyl)-5-oxovalerate |
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com This methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org In the context of this compound, the fluorine atoms and the carbonyl group can both influence the regioselectivity of lithiation.
The fluorine atom is considered a moderate directing group, while the ketone carbonyl can also direct metalation, although it is susceptible to nucleophilic attack by the organolithium reagent. Research on related 2,4-difluorophenyl ketones and other fluorinated benzenes provides insight into potential DoM strategies. The kinetic acidity of protons on the aromatic ring is increased by the presence of electron-withdrawing fluorine atoms, making them more susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). organic-chemistry.org
In molecules with a 2,4-difluoro substitution pattern, the proton at the C3 position (ortho to the C2-fluorine and meta to the C4-fluorine) and the proton at the C5 position (ortho to the C4-fluorine and meta to the C2-fluorine) are the most likely sites for deprotonation. The relative directing ability of the fluorine atoms and the aroyl ketone group determines the ultimate site of metalation. Studies on similar substrates, such as 1-bromo-2,4-difluorobenzene, have shown that lithiation with LDA occurs preferentially at the C3 position, ortho to one of the fluorine atoms. For this compound, the combined directing influence of the C2-fluorine and the carbonyl group would strongly favor metalation at the C3 position.
A general scheme for a DoM reaction on a 2,4-difluorophenyl ketone substrate is presented below:
| Step | Description | Reagents |
| 1. Deprotonation | A strong lithium base coordinates to a directing group (e.g., fluorine) and removes a proton from the adjacent ortho position. | n-BuLi, s-BuLi, or LDA in an ethereal solvent (e.g., THF, Et2O) at low temperatures (-78 °C). |
| 2. Electrophilic Quench | The resulting aryllithium intermediate reacts with an electrophile (E+). | Various electrophiles, such as aldehydes, ketones, CO2, alkyl halides, or silyl (B83357) chlorides. |
| 3. Work-up | The reaction is quenched and the product is isolated. | Aqueous work-up. |
Subsequent trapping of the resulting aryllithium intermediate with various electrophiles would allow for the introduction of a wide range of substituents at the C3 position, yielding functionalized derivatives of this compound.
Palladium-Catalyzed Arylation and Related Transformations
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these transformations would typically require prior conversion of a C-H bond to a C-Halogen or C-OTf (triflate) bond to enable oxidative addition to the palladium catalyst. However, recent advancements in C-H activation could potentially allow for direct arylation, though this is often more challenging.
Assuming the presence of a suitable leaving group (e.g., Br, I, or OTf) on the difluorophenyl ring, a variety of palladium-catalyzed reactions could be employed:
Suzuki-Miyaura Coupling: This reaction couples the aryl halide/triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would be an effective method for introducing new aryl or vinyl substituents.
Heck-Mizoroki Coupling: This reaction involves the coupling of the aryl halide/triflate with an alkene to form a substituted alkene.
Sonogashira Coupling: This copper-co-catalyzed palladium reaction couples the aryl halide/triflate with a terminal alkyne, providing access to arylethynyl structures.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide/triflate with an amine.
The electronic properties of the 2,4-difluorophenyl ring, being electron-deficient, generally facilitate the oxidative addition step in these catalytic cycles. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific transformation to achieve high yields and selectivity.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryl |
| Heck-Mizoroki | Alkene | Pd(OAc)2, Ligand (e.g., PPh3) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | Aryl Alkyne |
| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, Ligand (e.g., BINAP) | Aryl Amine |
Intramolecular Cyclization Reactions and Ring Annulation Strategies
The structure of this compound, featuring a ketone and an ester separated by a flexible alkyl chain, makes it a suitable precursor for various intramolecular cyclization reactions to form new ring systems. These reactions can be promoted by acids, bases, or metal catalysts.
One prominent possibility is an intramolecular Friedel-Crafts acylation . Under strong acid catalysis (e.g., polyphosphoric acid (PPA), H2SO4, or a Lewis acid like AlCl3), the ester end of the molecule could be hydrolyzed to the corresponding carboxylic acid, which could then acylate the electron-rich difluorophenyl ring. The regioselectivity of this cyclization would be governed by the directing effects of the two fluorine atoms and the activating effect of the alkyl chain. Acylation would be expected to occur ortho to one of the fluorine atoms, leading to the formation of a six-membered ring fused to the aromatic core, resulting in a substituted tetralone derivative.
Another potential pathway involves reactions of the enolate forms of the ketone or the ester. For instance, treatment with a suitable base could generate an enolate from the methylene group adjacent to the ketone (the α'-position) or the ester. This enolate could then participate in intramolecular reactions. While a simple intramolecular aldol or Claisen condensation might be sterically challenging, related cyclizations could be designed with appropriate modifications to the molecule. For example, if the terminal ester were converted to a different functional group, other ring-closing strategies could become accessible.
Chemoselectivity and Regioselectivity in Chemical Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In this compound, the primary functional groups are the ketone and the ester.
Reduction: The ketone is generally more reactive towards nucleophilic reducing agents like sodium borohydride (NaBH4) than the ester. Therefore, selective reduction of the ketone to a secondary alcohol can be achieved while leaving the ester group intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both the ketone and the ester.
Nucleophilic Addition: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) will preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl, especially at low temperatures. This allows for the selective formation of tertiary alcohols at the expense of the ketone.
Regioselectivity concerns the specific position at which a reaction occurs when multiple positions are available.
Enolate Formation: The ketone has two sets of α-protons: those on the methylene group adjacent to the aromatic ring (α) and those on the methylene group within the valerate chain (α'). Under kinetic control (using a strong, hindered base like LDA at low temperature), the less substituted α'-proton is typically removed faster, forming the kinetic enolate. Under thermodynamic control (using a weaker base at higher temperatures), the more stable, more substituted α-enolate may be favored, although this position is sterically hindered. This selectivity in enolate formation allows for regiocontrolled alkylation or other reactions at either the α or α' position.
Applications As a Synthetic Intermediate in Advanced Organic Chemistry
Precursor in Heterocyclic Compound Synthesis
The term "heterocyclic compounds" refers to cyclic structures containing atoms of at least two different elements in their rings. These scaffolds are foundational to a vast number of biologically active molecules. The 1,4-dicarbonyl-like nature of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (the ester group can react similarly to a ketone) makes it an ideal starting material for building various five- and six-membered heterocyclic rings through condensation reactions.
Fluorinated pyrimidines are a critical class of compounds in medicinal chemistry, forming the core of numerous antifungal and anticancer agents. The antifungal drug Voriconazole, for instance, features a 5-fluoropyrimidine (B1206419) ring attached to a complex, fluorinated tertiary alcohol side-chain. The synthesis of Voriconazole and related structures relies on key intermediates that contain the 2,4-difluorophenyl group.
While many documented syntheses of Voriconazole start with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the construction of the pyrimidine (B1678525) ring itself often involves the cyclization of acyclic precursors. quickcompany.innih.govgoogle.com For example, the Biginelli reaction and related syntheses can produce pyrimidine rings from β-dicarbonyl compounds, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. mdpi.com this compound, as a γ-ketoester, can be chemically modified to create the necessary precursors for pyrimidine synthesis. Its valerate (B167501) chain can be cleaved or functionalized to generate the three-carbon unit typically required for pyrimidine ring formation.
Furthermore, some asymmetric syntheses of triazole antifungal agents have utilized β-ketoester precursors, such as a 2-difluorobenzene acetoacetate, to construct the core structure. researchgate.net This highlights the general utility of fluorinated ketoesters in building these complex pharmaceutical agents. This compound serves as a valuable synthon in this context, providing the essential difluorophenyl moiety attached to a reactive keto-ester chain, ripe for elaboration into drug-like scaffolds.
The true versatility of this compound is evident in its potential to form a wide array of heterocyclic systems beyond pyrimidines. Its structure is particularly well-suited for the Paal-Knorr synthesis, a classical and powerful method for synthesizing furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.net By reacting the ketoester with ammonia (B1221849) or primary amines, the corresponding N-substituted pyrroles can be generated, which are common motifs in natural products and pharmaceuticals. organic-chemistry.org
Beyond this, the compound's dual reactivity allows for the synthesis of other important five-membered rings:
Isoxazoles and Isoxazolones: Reaction of the β-ketoester portion (which can be formed via molecular rearrangement or used directly) with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) or isoxazolone rings, scaffolds known for their diverse biological activities. researchgate.net
1,2,4-Oxadiazoles: The ethyl ester functional group can react with amidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This reaction provides a direct route to incorporating the difluorophenyl-ketobutanyl side chain into the oxadiazole core, a heterocycle that has gained significant interest in drug discovery. researchgate.netbeilstein-journals.orgresearchgate.net
The following table summarizes potential heterocyclic syntheses using this compound as a precursor.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Target Heterocycle | Required Reagent(s) | Key Reaction Type |
|---|---|---|
| Pyrrole | Ammonia or Primary Amine | Paal-Knorr Synthesis |
| Pyrazole | Hydrazine (B178648) | Condensation |
| Isoxazole | Hydroxylamine | Condensation/Cyclization |
| 1,2,4-Oxadiazole | Amidoxime | Condensation/Cyclization |
| Pyrimidine | Urea/Thiourea, Aldehyde | Biginelli-type Reaction |
Building Block for Complex Carbon Frameworks and Polyketide Analogs
Polyketides are a large class of natural products known for their structural complexity and potent biological activities. The synthesis of polyketide analogs for medicinal chemistry often involves the assembly of simpler, repeating carbon units. nih.gov this compound, with its five-carbon keto-ester chain, represents a functionalized building block that can mimic a polyketide extender unit.
The reactive sites—the ketone's α-protons, the ketone carbonyl, and the ester—allow for a variety of carbon-carbon bond-forming reactions:
Aldol (B89426) Condensations: The ketone can react with aldehydes or other ketones to extend the carbon chain.
Claisen Condensations: The ester can react with other esters to form new β-ketoesters, further elongating the molecular framework.
Michael Additions: The α,β-unsaturated ketone, which can be formed from the parent compound, can act as an acceptor for nucleophiles, adding complexity to the carbon skeleton.
Through sequential, controlled application of these classic organic reactions, the relatively simple structure of this compound can be elaborated into intricate, non-aromatic carbon frameworks, providing access to novel chemical space for drug discovery and natural product synthesis.
Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds (general)
A pharmaceutical intermediate is a chemical compound that serves as a building block for an active pharmaceutical ingredient (API). The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com
This compound is an archetypal pharmaceutical intermediate for several reasons:
Fluorine Content: It provides a difluorinated phenyl ring, a common feature in many modern drugs that can improve pharmacokinetic properties.
Orthogonal Reactivity: The ketone and ester groups can be manipulated selectively under different reaction conditions, allowing for precise, stepwise synthesis of a target molecule.
Scaffold Versatility: As detailed above, it serves as a precursor to a multitude of heterocyclic systems that are considered "privileged scaffolds" in drug design due to their frequent appearance in successful drugs.
Its structure represents a strategic starting point for creating libraries of related compounds. By varying the reagents used to react with the ketoester core, medicinal chemists can quickly generate a diverse set of novel molecules for biological screening, accelerating the process of identifying new lead compounds.
Application in Material Science Precursors and Functional Molecule Design
The influence of fluorine extends beyond pharmaceuticals into material science, where its unique electronic properties are highly valued. Fluorinated organic compounds are key components in the manufacturing of advanced materials such as liquid crystals, polymers, and functional dyes. mdpi.com
The synthesis of organic liquid crystals (LCs) for display technologies often involves creating molecules with a significant dielectric anisotropy—a difference in electrical permittivity along different molecular axes. beilstein-journals.org The strong dipole moment of the C-F bond is frequently exploited for this purpose. beilstein-journals.orgresearchgate.net this compound serves as a valuable precursor for such materials. The difluorophenyl group provides a rigid core with a defined dipole, while the ketoester chain can be chemically modified to introduce the long, aliphatic tails or other aromatic rings characteristic of liquid crystalline molecules. Synthetic strategies could involve Wittig reactions to convert the ketone into an alkene, followed by further elongation, or esterification reactions to build more complex cores.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject of the article |
| Voriconazole | Antifungal drug, example of a target molecule |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Key intermediate in Voriconazole synthesis |
| 2-difluorobenzene acetoacetate | Related β-ketoester precursor |
| Furan | Heterocycle synthesized via Paal-Knorr |
| Thiophene | Heterocycle synthesized via Paal-Knorr |
| Pyrrole | Heterocycle synthesized via Paal-Knorr |
| Isoxazole / Isoxazolone | Heterocycle synthesized from ketoesters |
| 1,2,4-Oxadiazole | Heterocycle synthesized from esters |
| Pyrimidine | Class of heterocyclic compounds |
| Thiazole | Heterocyclic compound |
| Urea / Thiourea | Reagents for pyrimidine synthesis |
| Hydroxylamine | Reagent for isoxazole synthesis |
| Amidoxime | Reagent for oxadiazole synthesis |
Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group and the pentanoate chain, as well as the aromatic protons.
The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, due to coupling with the three equivalent methyl protons (-CH₃-), which in turn will appear as a triplet. The protons of the pentanoate chain will show more complex splitting patterns due to coupling with their neighbors. The protons alpha to the ester carbonyl will likely be a triplet, while the protons alpha to the ketone carbonyl will also be a triplet. The central methylene protons will appear as a multiplet, likely a pentet or a more complex pattern.
The aromatic region will display characteristic splitting patterns arising from the 2,4-difluorophenyl group. The proton at position 6 of the phenyl ring is expected to be a triplet of doublets due to coupling with the adjacent fluorine at position 2 and the proton at position 5. The proton at position 5 will likely be a doublet of doublets of doublets, and the proton at position 3 is expected to appear as a doublet of triplets.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.25 | t | 3H | -OCH₂CH ₃ |
| ~2.00 | p | 2H | -C(=O)CH₂CH ₂CH₂- |
| ~2.40 | t | 2H | -CH ₂C(=O)O- |
| ~3.10 | t | 2H | Ar-C(=O)CH ₂- |
| ~4.15 | q | 2H | -OCH ₂CH₃ |
| ~6.90 | ddd | 1H | Ar-H5 |
| ~7.00 | dt | 1H | Ar-H3 |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the ester and ketone groups are expected to appear at the downfield end of the spectrum. The aromatic carbons will show characteristic splitting due to coupling with the directly attached fluorine atoms (C-F coupling).
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~14.2 | -OCH₂C H₃ |
| ~19.8 | -C(=O)CH₂C H₂CH₂- |
| ~33.5 | -C H₂C(=O)O- |
| ~37.5 | Ar-C(=O)C H₂- |
| ~60.8 | -OC H₂CH₃ |
| ~104.5 (dd) | Ar-C3 |
| ~112.0 (dd) | Ar-C5 |
| ~122.5 (dd) | Ar-C1 |
| ~132.5 (dd) | Ar-C6 |
| ~163.0 (dd) | Ar-C2 |
| ~166.0 (dd) | Ar-C4 |
| ~173.0 | -C (=O)O- |
Fluorine (¹⁹F) NMR is a powerful technique for analyzing fluorinated organic compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The two fluorine atoms in this compound are in different chemical environments and are expected to show two distinct signals. Each signal will be split into a doublet due to coupling with each other (ortho-coupling) and will exhibit further smaller couplings to the neighboring aromatic protons.
Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -108 | d | F-2 |
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between the coupled protons of the ethyl group, as well as along the pentanoate chain, confirming their connectivity. In the aromatic region, COSY would show correlations between adjacent protons, aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the protons on the methylene group adjacent to the ketone to the aromatic carbons and the ketone carbonyl carbon would confirm the connection of the aliphatic chain to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the flexible aliphatic chain and its orientation relative to the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₄F₂O₃), HRMS would be used to confirm its elemental composition.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragments would arise from the cleavage of the ester group (loss of -OCH₂CH₃ or -COOCH₂CH₃), cleavage of the aliphatic chain, and the characteristic fragmentation of the 2,4-difluorobenzoyl cation.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 271.0827 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The analysis of this compound would reveal distinct peaks corresponding to its ester, ketone, and substituted aromatic components.
Carbonyl (C=O) Stretching: Two prominent absorption bands are expected in the IR spectrum. The ketone C=O stretch typically appears around 1680-1700 cm⁻¹, influenced by its conjugation with the aromatic ring. The ester C=O stretch is expected at a higher wavenumber, typically in the 1735-1750 cm⁻¹ region.
Aromatic Ring Vibrations: The presence of the 2,4-disubstituted benzene (B151609) ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.
C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluorophenyl group are expected in the 1100-1300 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group would produce characteristic bands in the 1000-1300 cm⁻¹ range.
Aliphatic C-H Stretching: The CH₂ groups of the valerate (B167501) chain would show stretching vibrations in the 2850-3000 cm⁻¹ range.
Raman spectroscopy would provide complementary information, with aromatic ring vibrations and C=C bonds often showing strong Raman signals.
Table 2: Predicted Vibrational Frequencies for this compound This table presents typical frequency ranges for the molecule's functional groups.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|---|
| Ester C=O | Stretch | 1735 - 1750 | Medium |
| Ketone C=O | Stretch | 1680 - 1700 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong |
| Ester C-O | Stretch | 1150 - 1300 | Weak-Medium |
| C-F | Stretch | 1100 - 1300 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. As of this writing, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported.
Should a single-crystal X-ray diffraction study be performed, it would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.
Molecular Conformation: The exact dihedral angles describing the spatial orientation of the ethyl ester chain relative to the difluorophenyl ring.
Intermolecular Interactions: Details of how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (if applicable) and van der Waals forces.
Stereochemistry: Unambiguous confirmation of the molecule's constitution.
This data would be invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light.
The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization.
However, if the ketone at the C5 position were to be chemically reduced to a hydroxyl group, a chiral center would be created at this position, resulting in a pair of enantiomers (R and S forms). In such a case, ECD and ORD would be essential techniques to:
Distinguish between the enantiomers.
Determine the absolute configuration of a separated enantiomer by comparing experimental spectra with theoretical calculations.
Measure the enantiomeric excess of a chiral sample.
Currently, studies involving the synthesis and chiroptical analysis of such chiral derivatives of this compound have not been found in a review of scientific literature.
Computational Chemistry and Mechanistic Investigations
Reaction Mechanism Elucidation via Computational Methods
Energy Profiles and Kinetic Parameters
Computational chemistry offers powerful tools to elucidate the reaction mechanisms involving a specific compound. Through quantum mechanical calculations, it is possible to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.
For a compound like Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, such studies would be invaluable in understanding its reactivity, stability, and potential synthetic pathways. For instance, the calculation of activation energies for various hypothetical reactions could predict the most favorable reaction conditions and potential byproducts. Kinetic parameters, including reaction rate constants, can also be derived from these energy profiles, providing a deeper, quantitative understanding of the compound's chemical behavior. However, at present, specific energy profiles and kinetic data for reactions involving this compound are not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural properties of a series of compounds with their biological activities. This method is instrumental in rational drug design, allowing for the prediction of the activity of new, unsynthesized molecules.
In the context of this compound, QSAR studies would involve compiling a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical models would be built to establish a mathematical relationship between these descriptors and the observed activity. Such a model could then be used to predict the potential biological activity of this compound and to guide the design of new analogs with improved properties. The public domain currently lacks specific QSAR models developed for or including this particular compound.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the behavior of molecules over time. These simulations are particularly useful for studying the influence of the environment, such as solvent effects, on the conformation and reactivity of a molecule.
For this compound, MD simulations could reveal how the molecule interacts with different solvents at an atomic level. This would include an analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these solvent effects is crucial, as they can significantly influence reaction rates and equilibrium positions. Furthermore, MD simulations can be employed to study the intermolecular interactions between this compound and other molecules, such as biological macromolecules. This could provide valuable information about its potential binding modes and affinities to protein targets. Despite the utility of this method, there are no specific published MD simulation studies focused on this compound.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Profiles and Cascade Reactions
The full reactive potential of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is yet to be completely harnessed. The combination of a ketone, an ester, and an activated aromatic ring within one molecule presents numerous opportunities for discovering new chemical transformations. Future studies will likely investigate its behavior under a diverse set of reaction conditions to uncover novel reactivity patterns. A particularly exciting prospect is the design of cascade or domino reactions. In such reactions, a single event triggers a series of subsequent bond-forming transformations, allowing for the rapid construction of complex molecular architectures from this single building block.
Expansion of Synthetic Utility towards Diverse Molecular Scaffolds
A significant area for future research lies in expanding the use of this compound to build a wider variety of molecular frameworks. mdpi.comosti.gov Its structure makes it an ideal starting point for synthesizing various heterocyclic compounds, which are structures commonly found in pharmaceuticals. dntb.gov.uamdpi.comgoogle.comresearchgate.netresearchgate.net Research efforts could be channeled into developing new methods that utilize the keto-ester functionality to construct these complex systems. The 2,4-difluorophenyl group also provides a handle for further chemical modifications, such as cross-coupling reactions, which would enable the creation of large libraries of related compounds for screening in drug discovery programs.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and subsequent chemical transformations of this compound are well-suited for integration with modern chemical technologies like flow chemistry and automated synthesis. researchgate.netbeilstein-journals.orgumontreal.ca Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivity. researchgate.netdurham.ac.uk This technology is particularly advantageous for handling potentially hazardous reagents or intermediates safely. durham.ac.ukvapourtec.com Combining flow chemistry with automated platforms would allow for the high-throughput screening of reaction conditions and the rapid generation of new molecules, significantly accelerating the research and development process.
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
The role of computational chemistry in guiding synthetic organic chemistry is rapidly growing. Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to predict the reactivity of this compound and to design new reactions. These theoretical tools can help researchers understand reaction mechanisms, predict the outcomes of different reaction conditions, and even design novel catalysts specifically tailored for transformations involving this compound. By providing predictive insights, computational modeling can minimize the need for extensive trial-and-error experimentation, making the development of new synthetic methods more efficient and targeted.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, and how can reaction conditions be optimized for higher yield?
- Methodology : The compound is synthesized via esterification of 5-(2,4-difluorophenyl)-5-oxovaleric acid with ethanol, catalyzed by sulfuric acid or HCl under reflux (60–80°C). Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., toluene) improve reaction efficiency .
- Catalyst concentration : 10–15 mol% H₂SO₄ maximizes conversion .
- Temperature control : Reflux for 6–8 hours ensures >90% yield .
- Key Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 92 |
| Catalyst | 12 mol% H₂SO₄ | 89 |
| Time | 7 hours | 91 |
| Source: |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
- Methodology :
- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl group; δ 7.2–8.1 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -115 ppm) confirm substituent positions .
- HPLC : Reverse-phase C18 columns (ACN/water, 70:30) with UV detection at 254 nm assess purity (>98%) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 257.1) validates molecular weight .
Q. How does the electronic effect of fluorine substituents influence chemical reactivity in nucleophilic reactions?
- Methodology : The 2,4-difluorophenyl group’s electron-withdrawing nature stabilizes enolate intermediates during nucleophilic attacks (e.g., Grignard reactions). Kinetic studies show:
- Reactivity : Fluorine at para positions increases electrophilicity at the ketone (rate constant k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for non-fluorinated analogs) .
- Byproduct analysis : Less side-product formation (<5%) compared to chloro-substituted analogs due to reduced steric hindrance .
Advanced Research Questions
Q. What experimental approaches are used to investigate CGRP receptor antagonism in neurological disorder models?
- Methodology :
- In vitro : Radioligand binding assays (³H-CGRP displacement; IC₅₀ = 25 µM) using human neuroblastoma cells (SK-N-MC) .
- In vivo : Migraine models (e.g., nitroglycerin-induced hyperalgesia in rats) show 40% reduction in pain response at 10 mg/kg dosage .
- Data Interpretation : Competitive binding curves (Hill coefficient ≈1) suggest a single binding site .
Q. How do structural modifications at the phenyl ring affect anti-inflammatory activity?
- SAR Analysis :
| Substituent Position | IC₅₀ (TNF-α inhibition, µM) | LogP |
|---|---|---|
| 2,4-Difluoro | 25 | 2.8 |
| 3,5-Difluoro | 18 | 3.1 |
| 4-Fluoro | 42 | 2.5 |
| Source: |
- Mechanistic Insight : Fluorine at meta positions enhances lipophilicity and receptor binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for para) .
Q. How should researchers address discrepancies in reported IC₅₀ values across cellular assays?
- Troubleshooting Protocol :
Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for TNF-α assays) .
Control compounds : Include dexamethasone (IC₅₀ = 0.1 µM) as a positive control .
Data normalization : Express activity as % inhibition relative to vehicle-treated samples .
- Case Study : Variability in IC₅₀ (15–30 µM) linked to differences in cell passage number and serum concentration .
Q. What strategies validate the stability of this compound in biological matrices during pharmacokinetic studies?
- Methodology :
| Condition | Degradation (%) |
|---|---|
| pH 7.4, 37°C, 24h | <5 |
| Human liver microsomes | 12 (t₁/₂ = 4h) |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
